molecular formula C19H15Cl3N2O3 B13770312 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]

Cat. No.: B13770312
M. Wt: 425.7 g/mol
InChI Key: LETKTMPBFXDDKN-HAVVHWLPSA-N
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Description

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require the use of appropriate chlorinated precursors and oxime formation steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione derivatives, including this compound, can undergo various chemical reactions such as:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxime group to amines.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

1H-Indole-2,3-dione derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione derivatives involves interaction with various molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and can modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H15Cl3N2O3

Molecular Weight

425.7 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3/b23-17+

InChI Key

LETKTMPBFXDDKN-HAVVHWLPSA-N

Isomeric SMILES

CC(C)C(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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